molecular formula C12H10O2S2 B428778 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde CAS No. 26554-57-4

3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde

Cat. No.: B428778
CAS No.: 26554-57-4
M. Wt: 250.3g/mol
InChI Key: OHPBVHZWXSNVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives.

    Formylation: The formyl groups are introduced via a Vilsmeier-Haack reaction, which involves the reaction of a thiophene derivative with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

    Methylation: Methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: 3-(2-Carboxy-4-methylthiophen-3-yl)-4-methylthiophene-2-carboxylic acid.

    Reduction: 3-(2-Hydroxymethyl-4-methylthiophen-3-yl)-4

Properties

IUPAC Name

3-(2-formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-7-5-15-9(3-13)11(7)12-8(2)6-16-10(12)4-14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPBVHZWXSNVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C2=C(SC=C2C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.